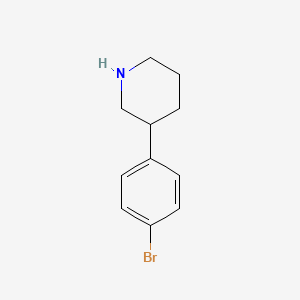

3-(4-Bromophenyl)piperidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZMTODFHPUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676368 | |

| Record name | 3-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-72-1 | |

| Record name | 3-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromophenyl)piperidine (CAS: 769944-72-1) for Advanced Research and Development

This document provides a comprehensive technical overview of 3-(4-Bromophenyl)piperidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 3-arylpiperidine scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals, making its derivatives valuable building blocks for novel therapeutic agents.[1][2][3] This guide moves beyond simple data reporting to explain the causality behind experimental design, offering field-proven insights into the synthesis, analysis, and application of this key intermediate.

Core Compound Identification and Properties

Precise identification is the foundation of reproducible science. This compound is registered under CAS Number 769944-72-1.[4][5][6][7][8] Its fundamental properties are summarized below, providing the essential data required for experimental planning and stoichiometric calculations.

| Property | Value | Source(s) |

| CAS Number | 769944-72-1 | [4][5][6][7] |

| Molecular Formula | C₁₁H₁₄BrN | [4][5][6][7] |

| Molecular Weight | 240.14 g/mol | [4][5][6][7] |

| IUPAC Name | This compound | [7] |

| Appearance | White to off-white solid | [5][9] |

| Boiling Point | 310.9°C at 760 mmHg (Predicted) | [5][6][9] |

| Density | 1.313 g/cm³ (Predicted) | [5][6][9] |

| pKa | 9.90 ± 0.10 (Predicted) | [9] |

| SMILES | BrC1=CC=C(C2CNCCC2)C=C1 | [4] |

Strategic Synthesis: A Mechanistic Approach

The synthesis of 3-arylpiperidines is a non-trivial task that requires careful strategic planning. A direct functionalization of the piperidine ring at the 3-position is challenging. Therefore, a more robust and common approach involves constructing the molecule from precursors where the desired connectivity is pre-defined. A highly effective and modular strategy is the Suzuki-Miyaura cross-coupling reaction.

Causality in Synthetic Design: The choice of a Suzuki coupling is deliberate. It offers broad functional group tolerance, high yields, and commercially available starting materials. The key decision is which fragment will be the organoboron species and which will be the organohalide. For this target, coupling an N-protected 3-halopiperidine with 4-bromophenylboronic acid is a logical pathway. The use of an N-protecting group (e.g., Boc, Cbz) is critical; it prevents self-coupling and other side reactions involving the secondary amine, ensuring the reaction proceeds cleanly at the desired C-C bond formation site.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

-

Step 1: Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodopiperidine (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture (e.g., to 90-100°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(4-bromophenyl)piperidine.

-

-

Step 2: N-Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, e.g., 5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete removal of the Boc group.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.

-

Dry the combined organic layers, filter, and concentrate to afford the final product, this compound.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Spectroscopic Signatures

-

FT-IR Spectroscopy: The infrared spectrum is used to identify key functional groups. For this compound, the expected characteristic peaks include N-H stretching (a broad signal around 3300 cm⁻¹ for the secondary amine), C-H stretching (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretching (aromatic ring, ~1600-1450 cm⁻¹), and a strong C-Br stretching peak in the fingerprint region (typically below 800 cm⁻¹).[10]

-

NMR Spectroscopy: Nuclear Magnetic Resonance provides the definitive structural map.[11]

-

¹H NMR: The spectrum will be complex. The aromatic region should show two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring, integrating to 4 protons. The aliphatic region will contain a series of multiplets for the 9 protons on the piperidine ring. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The spectrum will show 4 signals for the aromatic carbons (2 quaternary, 2 protonated) and up to 5 distinct signals for the piperidine ring carbons, confirming the asymmetry of the 3-substituted ring.

-

| Predicted ¹³C NMR Chemical Shifts (δ, ppm) | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Assignment | Justification |

| ~145 | - | C-Ar (C attached to piperidine) | Quaternary carbon, deshielded by ring attachment. |

| ~132 | ~7.4 | CH-Ar (ortho to Br) | Deshielded by adjacent bromine atom. |

| ~129 | ~7.2 | CH-Ar (ortho to piperidine) | Standard aromatic chemical shift. |

| ~120 | - | C-Ar (C attached to Br) | Quaternary carbon, deshielded by bromine. |

| ~52 | Multiplet | Piperidine C2 | Adjacent to nitrogen. |

| ~46 | Multiplet | Piperidine C6 | Adjacent to nitrogen. |

| ~40 | Multiplet | Piperidine C3 | Chiral center, attached to the aryl group. |

| ~32 | Multiplet | Piperidine C5 | Aliphatic CH₂. |

| ~25 | Multiplet | Piperidine C4 | Aliphatic CH₂. |

| - | Broad singlet | N-H | Exchangeable proton. |

Analytical QC Workflow

Caption: Quality control workflow for this compound.

Reactivity and Strategic Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a versatile intermediate. Its value lies in the two reactive handles it possesses: the secondary amine of the piperidine ring and the aryl bromide of the phenyl ring. This dual functionality allows for systematic and diverse chemical modifications to explore structure-activity relationships (SAR).

-

N-Functionalization: The piperidine nitrogen is nucleophilic and can be readily modified via alkylation, acylation, reductive amination, or arylation to introduce various side chains. These modifications can modulate solubility, cell permeability, and target engagement.

-

C-Br Functionalization: The aryl bromide is a prime handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new aryl, heteroaryl, alkyl, or amino groups at the para-position of the phenyl ring, enabling extensive exploration of the molecular space around the core scaffold.

Caption: Key derivatization pathways for library synthesis.

Safety, Handling, and Storage

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C, protected from light.[4][9]

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. Its synthesis, while requiring a multi-step approach, is achievable through robust methods like the Suzuki cross-coupling. Proper analytical characterization is essential to ensure quality and reproducibility. The true value of this compound is realized in its application as a versatile scaffold, offering two distinct points for chemical diversification, thereby enabling the rapid generation of compound libraries for drug discovery programs.

References

- 1. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS 769944-72-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Piperidine, 3-(4-bromophenyl)- CAS#: 769944-72-1 [m.chemicalbook.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. youtube.com [youtube.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. afgsci.com [afgsci.com]

A Technical Guide to 3-(4-Bromophenyl)piperidine: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)piperidine, a heterocyclic building block of significant interest to researchers and professionals in drug development. The document details the compound's core physicochemical properties, including its molecular weight and formula, and presents a state-of-the-art, enantioselective synthesis protocol. Furthermore, it explores the compound's strategic utility, focusing on its role as a key intermediate in the synthesis of targeted therapeutics, such as the PARP inhibitor Niraparib, and its reactivity in palladium-catalyzed cross-coupling reactions. This guide is designed to serve as a comprehensive resource, blending foundational data with practical, field-proven insights to empower synthetic and medicinal chemists.

Core Molecular Attributes

This compound is a substituted piperidine derivative featuring a bromophenyl moiety at the 3-position of the saturated heterocycle. This structure combines a three-dimensional, saturated scaffold known for improving pharmacokinetic properties with a functionalized aromatic ring primed for diverse chemical modifications.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are critical for all stoichiometric and analytical calculations.

-

Monoisotopic Mass: 239.03096 Da[3]

Physicochemical and Structural Data

A summary of key physicochemical properties and identifiers is provided in Table 1. These data are essential for experimental design, purification, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 769944-72-1 | [1][2][4] |

| Appearance | Solid | [4] |

| Boiling Point (Predicted) | 310.9 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.313 g/cm³ | [4] |

| InChIKey | SZTZMTODFHPUHI-UHFFFAOYSA-N | [1] |

| SMILES | C1CC(CNC1)C2=CC=C(C=C2)Br | [1][2] |

Strategic Synthesis: An Enantioselective Approach

The synthesis of chiral 3-substituted piperidines is a significant challenge in medicinal chemistry. A recently developed three-step process provides a robust and highly enantioselective route starting from the readily available feedstock, pyridine. This method, centered around a key rhodium-catalyzed asymmetric reaction, is particularly valuable for producing specific stereoisomers required for targeted pharmacology.[5][6]

Synthetic Workflow Overview

The overall strategy involves the initial activation and partial reduction of pyridine, followed by an asymmetric C-C bond formation, and concluding with a final reduction and deprotection to yield the target molecule.[3][5][6]

Caption: Enantioselective synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocols are adapted from the work of Mishra et al. in the Journal of the American Chemical Society (2023).[5][7]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This step activates the pyridine ring for subsequent functionalization.

-

To a solution of sodium borohydride (NaBH₄, 1.0 equiv) and pyridine (1.0 equiv) in methanol (MeOH) at -78 °C, add phenyl chloroformate (1.0 equiv) dropwise under a nitrogen atmosphere.

-

Maintain the reaction at -78 °C for 3 hours.

-

Quench the reaction with water and extract the mixture with diethyl ether (Et₂O).

-

Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate.

-

After filtration, remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from methanol to yield the dihydropyridine intermediate as a white solid.[7]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

This is the key enantioselective step where the stereocenter is established.

-

In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Add toluene, 2,5-dihydrofuran (THP), and water as solvents, followed by aqueous cesium hydroxide (CsOH, 2.0 equiv).

-

Stir the resulting catalyst solution at 70 °C for 10 minutes.

-

Add 4-bromophenylboronic acid (3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).

-

Stir the mixture at 70 °C for 20 hours.

-

Upon completion, cool the reaction to room temperature, dilute with Et₂O, and pass through a short plug of silica gel.

-

Remove the solvent in vacuo and purify the crude product by flash chromatography to obtain the 3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine intermediate.[7]

Step 3: Reduction and Deprotection

The final step yields the desired saturated heterocycle.

-

Subject the tetrahydropyridine intermediate from Step 2 to hydrogenation using 10% palladium on carbon (Pd/C) in a suitable solvent like methanol or ethyl acetate under a hydrogen atmosphere.

-

After the reduction is complete (monitored by TLC or LC-MS), filter the catalyst.

-

Remove the solvent and perform carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final product, this compound.[6]

Application in Drug Development: A Cornerstone for Niraparib

The strategic importance of this compound is exemplified by its use as a key intermediate in the synthesis of Niraparib, a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[7] Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers, particularly in patients with BRCA mutations.[6]

In the synthesis of Niraparib, the (S)-enantiomer of this compound serves as the crucial piperidine fragment. The molecule undergoes a late-stage, copper-catalyzed N-arylation reaction, coupling the piperidine nitrogen with an indazole carboxamide moiety to assemble the final drug substance.[6]

Caption: Role of (S)-3-(4-Bromophenyl)piperidine in Niraparib synthesis.

Chemical Reactivity and Further Functionalization

The true utility of this compound as a building block lies in the orthogonal reactivity of its two key components: the secondary amine of the piperidine ring and the carbon-bromine bond of the phenyl ring.

N-Functionalization

The secondary amine (pKa ≈ 9.9) is nucleophilic and can be readily functionalized through standard reactions such as:

-

Alkylation

-

Acylation

-

Reductive amination

-

Arylation

This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR) and modulate properties like solubility, cell permeability, and target engagement.

C-Br Functionalization via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This reaction enables the formation of a new carbon-carbon bond by coupling the bromophenyl ring with a wide variety of organoboron reagents (e.g., aryl, heteroaryl, or vinyl boronic acids/esters).[10][11][12]

Generic Suzuki-Miyaura Reaction Scheme: The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base in a suitable solvent system. The aryl bromide undergoes oxidative addition to the palladium center, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the biaryl product.[10][12] This powerful transformation allows chemists to rapidly construct complex molecular architectures from the this compound scaffold.

Safety and Handling

As with any laboratory chemical, proper handling procedures are required.

-

Hazard Classification: Causes skin and serious eye irritation.[4]

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]

Consult the material safety data sheet (MSDS) for comprehensive safety information before use.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers solutions to modern challenges in medicinal chemistry. Its molecular weight of 240.14 g/mol and formula C₁₁H₁₄BrN belie a sophisticated utility rooted in its stereochemically defined scaffold and versatile chemical handles. The development of robust, enantioselective synthetic routes has made its chiral forms readily accessible, paving the way for its incorporation into complex, high-value molecules like Niraparib. For drug discovery professionals, this compound represents a reliable and powerful tool for generating novel chemical entities with enhanced three-dimensionality and broad potential for further diversification.

References

- 1. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (3R)-3-(4-bromophenyl)piperidine | C11H14BrN | CID 66594897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]

- 5. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. (S)-3-(4-Bromophenyl)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 12. Yoneda Labs [yonedalabs.com]

Introduction: The Structural Significance of 3-(4-Bromophenyl)piperidine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Bromophenyl)piperidine

A Note on the Data: As a Senior Application Scientist, it is crucial to begin with transparency. Direct experimental spectra for this compound (CAS: 769944-72-1) are not widely available in public spectral databases. This guide has therefore been constructed based on established spectroscopic principles and data prediction, providing a robust framework for researchers anticipating the characterization of this molecule. The insights herein are designed to be field-proven, explaining the causal relationships between molecular structure and spectral output, enabling researchers to effectively identify and characterize this compound.

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-bromophenyl group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its substituted derivatives are integral to a vast array of pharmaceuticals. The bromophenyl group provides a key site for further chemical modification, such as cross-coupling reactions, making this molecule a valuable intermediate in drug discovery and development.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering a predictive blueprint for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and connectivity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum is based on the influence of the electronegative nitrogen, the anisotropic effect of the aromatic ring, and the electron-withdrawing nature of the bromine atom.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

|---|---|---|---|---|

| H-Ar (ortho to Br) | 7.45 | Doublet (d) | 2H | Deshielded by the electron-withdrawing bromine atom. Appears as a doublet due to coupling with meta-protons. |

| H-Ar (meta to Br) | 7.10 | Doublet (d) | 2H | Shielded relative to the ortho-protons. Appears as a doublet due to coupling with ortho-protons. |

| H3 | 3.20 - 3.35 | Multiplet (m) | 1H | Benzylic proton, deshielded by the adjacent aromatic ring. Complex multiplicity due to coupling with H2 and H4 protons. |

| H2 (eq), H6 (eq) | 3.05 - 3.15 | Multiplet (m) | 2H | Protons on carbons adjacent to nitrogen are deshielded. The equatorial protons are typically downfield from axial protons. |

| H2 (ax), H6 (ax) | 2.60 - 2.75 | Multiplet (m) | 2H | Axial protons adjacent to nitrogen. |

| NH | 1.80 - 2.20 | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange. |

| H4, H5 | 1.60 - 1.95 | Multiplet (m) | 4H | Aliphatic protons of the piperidine ring, appearing as a complex multiplet due to overlapping signals and complex coupling. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C-Ar (ipso, C-Br) | 121.0 | Aromatic carbon directly attached to bromine; its shift is significantly influenced by the halogen. |

| C-Ar (ipso, C-piperidine) | 144.5 | Quaternary aromatic carbon attached to the piperidine ring. |

| C-Ar (ortho to Br) | 132.0 | Aromatic CH carbons ortho to the bromine. |

| C-Ar (meta to Br) | 128.5 | Aromatic CH carbons meta to the bromine. |

| C2, C6 | 50.5, 46.5 | Carbons adjacent to the nitrogen are deshielded. C2 may be slightly different from C6 due to the influence of the nearby substituent. |

| C3 | 41.0 | The carbon bearing the aromatic ring. |

| C4, C5 | 31.5, 25.0 | Aliphatic carbons of the piperidine ring. |

Experimental Protocol for NMR Acquisition

The choice of protocol is dictated by the need for clear, reproducible data.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum and to provide a signal for the instrument's deuterium lock.[1][2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Visualization of NMR Assignments

References

An In-depth Technical Guide to the Solubility of 3-(4-Bromophenyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 3-(4-Bromophenyl)piperidine: A Molecule of Interest

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-bromophenyl group. This substitution pattern is of significant interest in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable pharmacokinetic properties, while the bromophenyl group offers a site for further chemical modification through cross-coupling reactions.

A thorough understanding of its solubility is paramount for several key stages of drug development:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve both reactants is crucial for achieving optimal reaction kinetics and yield.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Formulation: For preclinical and clinical studies, the ability to formulate the compound in a suitable vehicle is directly tied to its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN | PubChem CID: 46835326[1] |

| Molecular Weight | 240.14 g/mol | PubChem CID: 46835326[1] |

| XLogP3 | 2.7 | PubChem CID: 46835326[1][2] |

| Appearance | Solid (predicted) | --- |

| pKa (predicted) | 9.90 ± 0.10 | --- |

The calculated XLogP3 value of 2.7 suggests that this compound has a moderate degree of lipophilicity.[1][2] This provides an initial clue that it will likely exhibit better solubility in organic solvents than in aqueous media.

The Science of Solubility: A Theoretical Framework

The principle of "like dissolves like" is the fundamental concept governing solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the primary forces of attraction in nonpolar compounds.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

The structure of this compound allows for a range of these interactions:

-

The piperidine ring , while primarily aliphatic and thus capable of van der Waals interactions, contains a secondary amine (-NH-). This nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor.

-

The bromophenyl group is largely nonpolar and will primarily engage in van der Waals interactions. The bromine atom and the aromatic ring also contribute to the molecule's overall polarizability.

Predicted Solubility Profile of this compound

Based on its structure and the principles of solubility, a qualitative prediction of its solubility in various classes of organic solvents can be made. This predictive framework is a crucial first step in solvent screening.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The piperidine's amine can form hydrogen bonds with the hydroxyl group of the solvent. The overall polarity is compatible. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the piperidine N-H and engage in dipole-dipole interactions. Good solubility is expected.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The moderate polarity and the presence of the bromophenyl group suggest good compatibility with these solvents. |

| Aromatic | Toluene, Benzene | Moderate | The nonpolar bromophenyl ring will interact favorably with aromatic solvents through π-stacking and van der Waals forces. The polar piperidine ring may limit very high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The overall polarity of the molecule, primarily due to the piperidine amine, will likely result in poor solubility in highly nonpolar solvents like alkanes.[4] |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move beyond qualitative predictions, quantitative experimental determination is essential. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[5] The following protocol is a robust, self-validating system for obtaining accurate solubility data.

Causality Behind Experimental Choices

-

Why Thermodynamic Solubility? This measures the true equilibrium solubility of the compound, which is a critical parameter for formulation and process development, as opposed to kinetic solubility which can be influenced by the rate of dissolution.

-

Why the Shake-Flask Method? It is a well-established and reliable method that allows the system to reach true thermodynamic equilibrium.

-

Why Excess Solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.

-

Why a Constant Temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Why Filtration? It is critical to remove all undissolved solid particles before analysis to ensure that the measured concentration reflects only the dissolved compound.

-

Why HPLC/UV Analysis? High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several screw-capped glass vials. A visual excess of solid should be apparent.

-

To each vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV method. A pre-developed calibration curve with standards of known concentrations is required for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of this compound in the saturated solution using the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

Caption: Workflow for Determining Thermodynamic Solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 3: Template for Reporting Experimental Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Toluene | Aromatic | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar Aliphatic | [Experimental Value] | [Calculated Value] |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for informed solvent selection in synthesis, purification, and formulation.

Future work could involve the experimental determination of the Hansen Solubility Parameters for this compound, which would allow for more sophisticated computational predictions of its solubility in a wider range of solvents and solvent blends. Additionally, investigating the temperature dependence of solubility would provide valuable data for designing efficient crystallization processes.

References

An In-depth Technical Guide to the Safety and Handling of 3-(4-Bromophenyl)piperidine

Abstract: This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)piperidine, a key intermediate in the synthesis of the PARP inhibitor Niraparib.[1] The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a plausible synthetic route, and detailed protocols for its safe handling, storage, and disposal. A critical analysis of its potential toxicological profile, based on its structural components—the piperidine moiety and the bromophenyl group—is also presented. This document aims to bridge the gap in currently available specific safety data by providing a robust framework for risk assessment and mitigation in a laboratory and pre-clinical development setting.

Compound Identification and Physicochemical Properties

This compound is a substituted piperidine derivative with a bromophenyl group at the 3-position. Its chemical structure and key identifiers are crucial for its unambiguous identification and for predicting its reactivity and physical behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 769944-72-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrN | [1][2] |

| Molecular Weight | 240.14 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 310.9°C at 760 mmHg | [3] |

| Density | 1.313 g/cm³ | [3] |

| SMILES | C1CC(CNC1)C2=CC=C(C=C2)Br | [2] |

| InChIKey | SZTZMTODFHPUHI-UHFFFAOYSA-N | [1] |

Synthesis and Application in Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a crucial intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] The synthesis of this intermediate, particularly its enantiomerically pure form, is a critical step in the overall manufacturing process of the drug.

A plausible and efficient synthetic strategy involves a three-step process starting from pyridine, as outlined in recent literature.[4][5] This approach leverages a rhodium-catalyzed asymmetric reductive Heck reaction to introduce the aryl group and establish the stereocenter, followed by a reduction of the resulting tetrahydropyridine.

Caption: A three-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Tetrahydropyridine Precursor

The following protocol is adapted from the work of Mishra, Karabiyikoglu, and Fletcher (2023) for the synthesis of 3-substituted tetrahydropyridines.[4][5]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

-

To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

-

Maintain the reaction at -78 °C for 3 hours.

-

Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers with 1N NaOH (2 x) and 1N HCl (2 x), then dry over sodium sulfate.

-

After filtration, remove the solvent by evaporation and purify the crude mixture using a short pad of silica gel with a gradient of 2% to 10% acetone in hexane as the eluent.

Step 2: Rh-catalyzed Asymmetric Reductive Heck Reaction

-

To a vial containing [Rh(cod)OH]₂ (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%), add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add 4-bromophenylboronic acid (3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

After completion, cool the reaction to room temperature, dilute with diethyl ether, and pass through a plug of silica gel.

-

Wash the silica plug with additional diethyl ether and remove the solvents in vacuo.

-

Purify the residue by flash chromatography to afford the desired 3-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine.

Experimental Protocol: Reduction to this compound

The reduction of the tetrahydropyridine intermediate can be achieved via catalytic hydrogenation. The following is a general procedure adapted from the reduction of similar substrates.[4]

-

Dissolve the 3-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10 wt%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Safety and Handling

Due to the absence of specific toxicological data for this compound, a cautious approach to its handling is imperative. The safety protocols outlined below are based on the known hazards of its constituent parts: the piperidine ring and the brominated aromatic system.

Hazard Identification and Risk Assessment

While a definitive GHS classification for this compound is not available, related compounds and its structural motifs suggest the following potential hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the specific procedures involved.

Caption: A logical flow for risk mitigation when handling this compound.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For larger scale operations, consider a chemical-resistant apron or suit.

-

Respiratory Protection: All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage and Stability

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Protect from light.

Spill and Emergency Procedures

In case of a spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

For larger spills, contain the spill and follow institutional emergency procedures.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Toxicological Profile (Inferred)

As previously stated, specific toxicological data for this compound is largely unavailable in public literature.[7] Therefore, the following assessment is based on the known toxicology of piperidine and brominated aromatic compounds.

-

Piperidine Moiety: Piperidine is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if inhaled or in contact with skin. Acute exposure can lead to irritation of the respiratory tract, dizziness, and central nervous system effects.

-

Bromophenyl Group: Brominated aromatic compounds can exhibit a range of toxicities. Some are known to be hepatotoxic (toxic to the liver).[1] Their metabolism can sometimes lead to the formation of reactive intermediates.

Given these components, it is prudent to treat this compound as a substance with the potential for significant irritation, and possible systemic toxicity upon exposure.

Analytical Methods

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the enantiomeric purity of this compound, which is essential for its use as a pharmaceutical intermediate. A general approach to developing a chiral HPLC method would involve screening various chiral stationary phases (CSPs) and mobile phase compositions. For piperidine derivatives, pre-column derivatization may be necessary to introduce a chromophore for UV detection.[8]

General Chiral HPLC Method Development Strategy:

-

Column Screening: Screen a variety of chiral columns (e.g., polysaccharide-based, protein-based).

-

Mobile Phase Optimization: Evaluate different mobile phase systems, such as normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol with additives).

-

Derivatization (if necessary): If the compound lacks a strong chromophore, derivatization with a UV-active reagent (e.g., benzoyl chloride) can be employed.[8]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Expected signals in the ¹H NMR spectrum would include resonances for the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Waste Disposal

Waste containing this compound should be treated as hazardous chemical waste. As a brominated organic compound, it falls under specific disposal regulations.

-

Segregation: Keep waste containing this compound separate from other waste streams.

-

Labeling: Clearly label waste containers with the full chemical name and associated hazards.

-

Disposal Method: The preferred method for the disposal of pharmaceutical and halogenated organic waste is high-temperature incineration by a licensed waste disposal company.[9][10] This ensures the complete destruction of the compound and prevents its release into the environment. Always adhere to local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of Niraparib. While specific safety and toxicological data are limited, a comprehensive understanding of the hazards associated with its structural components allows for the development of robust safety protocols. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and disposal procedures outlined in this guide, researchers and drug development professionals can work with this compound in a safe and responsible manner. Further toxicological studies are warranted to provide a more complete safety profile for this important chemical entity.

References

- 1. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]

- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 9. iwaste.epa.gov [iwaste.epa.gov]

- 10. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]

(S)-3-(4-Bromophenyl)piperidine as a Niraparib intermediate

An In-Depth Technical Guide: (S)-3-(4-Bromophenyl)piperidine as a Cornerstone Intermediate in the Synthesis of Niraparib

Abstract

Niraparib, an orally active and potent poly(ADP-ribose) polymerase (PARP) inhibitor, represents a significant advancement in the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancers.[1] Central to its therapeutic efficacy is the specific stereochemistry of its molecular structure, which hinges on the chiral intermediate, (S)-3-(4-Bromophenyl)piperidine. The synthesis of this enantiopure building block is a critical and challenging step in the overall manufacturing process of Niraparib. This technical guide provides an in-depth exploration of the primary synthetic strategies employed to produce this key intermediate, targeting researchers, chemists, and professionals in drug development. We will dissect various methodologies, from classical chiral resolution to modern asymmetric synthesis techniques, including biocatalytic transamination and transition-metal-catalyzed reactions. Each section will provide not only detailed protocols but also the underlying mechanistic principles and a critical evaluation of the advantages and limitations, thereby offering a comprehensive view of the process development for this crucial pharmaceutical intermediate.

Part 1: The Strategic Importance of (S)-3-(4-Bromophenyl)piperidine in Niraparib's Molecular Architecture

Niraparib: A Potent PARP Inhibitor

Niraparib (marketed as ZEJULA®) is a highly selective inhibitor of PARP-1 and PARP-2 enzymes, which are integral to the repair of DNA single-strand breaks (SSBs).[2][3] The mechanism of action involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP enzymes on damaged DNA.[4][5] This action prevents the repair of SSBs, which then escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to apoptosis and cell death, a concept known as synthetic lethality.[4]

The Chiral Piperidine Moiety: A Key to Potency

The molecular structure of Niraparib is 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.[2] The (S)-configuration of the 3-aryl piperidine ring is not an incidental feature; it is a fundamental requirement for the drug's potent inhibitory activity. This specific three-dimensional arrangement ensures optimal binding within the PARP enzyme's active site, maximizing the drug-target interactions that lead to effective enzyme inhibition and trapping. The synthesis of enantiomerically pure 3-substituted piperidines is a well-known challenge in organic synthesis, making the development of efficient and scalable routes to the (S)-enantiomer a primary focus of process chemistry research.[6][7]

Challenges in Stereoselective Synthesis

Constructing chiral 3-substituted piperidines is inherently difficult. Traditional methods often result in racemic mixtures that are challenging to separate, while asymmetric approaches require sophisticated catalysts or chiral auxiliaries.[7] Key challenges include:

-

Atom Economy: Classical resolution discards at least 50% of the material as the unwanted enantiomer.

-

Scalability: Chromatographic separations can be costly and have low throughput for large-scale industrial production.[1]

-

Reagent Toxicity: Some synthetic routes may involve hazardous reagents, such as azides, which are undesirable in pharmaceutical manufacturing.[8] The following sections will detail the evolution of synthetic strategies designed to overcome these challenges.

Part 2: Synthetic Pathways to Enantiopure (S)-3-(4-Bromophenyl)piperidine

The quest for an efficient and scalable synthesis of (S)-3-(4-Bromophenyl)piperidine has led to the development of several distinct strategies. These can be broadly categorized into resolution-based methods and direct asymmetric synthesis.

The Classical Approach: Racemic Synthesis and Chiral Resolution

The most straightforward, albeit often least efficient, method involves the preparation of a racemic mixture of 3-(4-Bromophenyl)piperidine followed by separation of the enantiomers.

A common route begins with a Suzuki coupling reaction between 3-pyridine boronic acid and a p-nitro- or p-bromo-iodobenzene derivative, followed by reduction of both the nitro group (if present) and the pyridine ring.[9][10]

This technique relies on reacting the racemic amine with a chiral resolving agent, typically a chiral acid like L-tartaric acid, to form a pair of diastereomeric salts.[11] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of a chiral acid (e.g., 0.5 equivalents of L-tartaric acid) in the same solvent.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of Free Base: Treat the isolated salt with a base (e.g., NaOH or K₂CO₃) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

-

Extraction: Extract the desired (S)-amine with an organic solvent.

For industrial-scale separation, chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), is often employed.[1][9][10]

Step-by-Step Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a Chiralpak AD column.[1]

-

Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of an alcohol (e.g., ethanol) and a non-polar solvent (e.g., heptane) or supercritical CO₂ for SFC.[1]

-

Separation: Inject the racemic mixture onto the column and collect the fractions corresponding to each enantiomer as they elute at different retention times.

-

Solvent Removal: Evaporate the solvent from the collected fraction to yield the enantiopure (S)-3-(4-Bromophenyl)piperidine.

Critique: While conceptually simple, resolution methods are inherently inefficient due to the theoretical maximum yield of 50% for the desired enantiomer. Chromatographic methods can be resource-intensive and may not be cost-effective for large-scale production.[1][9]

The Biocatalytic Revolution: Transaminase-Mediated Dynamic Kinetic Resolution

A significant advancement in the synthesis of chiral amines is the use of enzymes. Biocatalytic transamination provides a highly efficient and stereoselective route to the desired (S)-piperidine intermediate.[8][12][13] This process often involves a dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.

The process utilizes a transaminase (TAm) enzyme, which catalyzes the transfer of an amino group from an amino donor (like isopropylamine) to a ketone or aldehyde substrate. In the synthesis of the Niraparib intermediate, a racemic aldehyde surrogate is used. The transaminase selectively converts one enantiomer to the corresponding amine, while the other enantiomer is racemized under the reaction conditions, feeding back into the reaction pool. The resulting chiral amine can then cyclize to form the enantiopure piperidine precursor.[8][13] This method avoids the use of hazardous chemicals and replaces inefficient classical resolution.[8]

Caption: Biocatalytic DKR workflow for the synthesis of the chiral piperidine precursor.

-

Bioreactor Setup: To a temperature-controlled bioreactor, add a buffered aqueous solution (e.g., potassium phosphate buffer).

-

Reagent Addition: Add the amino donor (e.g., isopropylamine), the pyridoxal-5'-phosphate (PLP) coenzyme, and the transaminase enzyme (e.g., ATA-302).[8]

-

Substrate Feed: Start a continuous feed of the racemic aldehyde surrogate substrate dissolved in a suitable organic co-solvent (e.g., DMSO).

-

Reaction Monitoring: Maintain the pH and temperature at optimal levels for the enzyme. Monitor the reaction progress by HPLC to track substrate consumption and product formation.

-

Work-up: Once the reaction is complete, quench the reaction and extract the product into an organic solvent.

-

Purification: Purify the resulting enantiopure intermediate (often a lactam) by crystallization.[11]

A Novel Frontier: Rhodium-Catalyzed Asymmetric Synthesis

Recent academic research has uncovered a powerful new method for accessing enantioenriched 3-substituted piperidines from simple pyridine starting materials.[6][14] This approach, demonstrated in a formal synthesis of Niraparib, utilizes a rhodium-catalyzed asymmetric reductive Heck reaction.[7][10]

The strategy involves a three-step sequence:[6][7][10]

-

Partial Reduction of Pyridine: Pyridine is first partially reduced and activated, for example, by forming a phenyl pyridine-1(2H)-carboxylate.[15]

-

Rh-Catalyzed Asymmetric Carbometalation: This is the key stereochemistry-defining step. A chiral rhodium complex, typically formed from a rhodium precursor like [Rh(cod)OH]₂ and a chiral ligand such as (S)-Segphos, catalyzes the coupling of the dihydropyridine intermediate with an arylboronic acid (e.g., 4-bromophenylboronic acid).[15] This proceeds via a reductive Heck-type mechanism to form a 3-substituted tetrahydropyridine with high enantioselectivity.[10]

-

Final Reduction: The resulting tetrahydropyridine is then fully reduced to the desired chiral piperidine.

Caption: Rhodium-catalyzed asymmetric synthesis of the chiral piperidine intermediate.

-

Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox or under argon), charge a reaction vial with the rhodium precursor (e.g., [Rh(cod)OH]₂) and the chiral ligand (e.g., (S)-Segphos).

-

Solvent and Base Addition: Add a solvent mixture (e.g., Toluene:THP:H₂O) followed by an aqueous base (e.g., aq. CsOH). Stir the mixture at an elevated temperature (e.g., 70 °C) to form the active catalyst.

-

Reagent Addition: To the catalyst solution, add the 4-bromophenylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate substrate.

-

Reaction: Maintain the reaction at 70 °C for approximately 20 hours, or until completion as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. Purify the resulting tetrahydropyridine intermediate by column chromatography.

-

Final Reduction: Subject the purified tetrahydropyridine to standard reduction conditions (e.g., catalytic hydrogenation) to obtain the final (S)-3-(4-Bromophenyl)piperidine.

Part 3: Data Summary & Comparative Analysis

The choice of synthetic route in a pharmaceutical setting is a multi-faceted decision, balancing efficiency, cost, safety, and scalability.

| Metric | Diastereomeric Salt Resolution | Preparative Chiral HPLC/SFC | Biocatalytic DKR | Rh-Catalyzed Asymmetric Synthesis |

| Theoretical Yield | < 50% | ~46%[1] | Up to 100% | High (>80% for key step)[15] |

| Enantiomeric Excess | Moderate to High (requires recrystallization) | > 99%[1] | > 99% | ~96%[15] |

| Key Reagents | Chiral Acid (e.g., Tartaric) | Chiral Stationary Phase | Transaminase, PLP, Amino Donor | Rhodium Precursor, Chiral Ligand |

| Scalability | Established but inefficient | Moderate (throughput can be a bottleneck) | High (well-suited for large bioreactors) | Potentially high, catalyst cost is a factor |

| Green Chemistry | Poor (high solvent use, discards >50% material) | Moderate (solvent recycling is key) | Excellent (enzymatic, aqueous conditions) | Good (catalytic, but uses organic solvents) |

Part 4: From Intermediate to API: The Final Coupling Step

Once the enantiopure (S)-3-(4-Bromophenyl)piperidine is secured, the final stages of the Niraparib synthesis involve coupling it with the indazole core of the molecule.

N-Boc Protection

To prevent side reactions at the piperidine nitrogen during the subsequent coupling step, it is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O).[1]

The Crucial C-N Bond Formation: Copper-Catalyzed N-Arylation

The key fragment coupling is a regioselective, copper-catalyzed N-arylation reaction (an Ullmann-type coupling) between N-Boc-(S)-3-(4-bromophenyl)piperidine and the appropriate indazole-7-carboxamide derivative.[13] The copper catalyst, often in combination with a ligand like 8-hydroxyquinoline, selectively forms the C-N bond at the N2 position of the indazole ring.[11]

Final Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group under acidic conditions, followed by a salt metathesis reaction to form the desired crystalline tosylate monohydrate salt, which is the stable, marketable form of the drug.[1][13]

Workflow: Final Assembly of Niraparib

Caption: Final synthetic steps from the chiral intermediate to the Niraparib API.

Part 5: Conclusion and Future Outlook

The synthetic journey to (S)-3-(4-Bromophenyl)piperidine showcases the remarkable evolution of chemical synthesis in the pharmaceutical industry. From classical, atom-inefficient resolutions, the field has progressed to highly sophisticated and elegant solutions. The adoption of biocatalysis and the development of novel asymmetric metal-catalyzed reactions represent a paradigm shift towards more efficient, sustainable, and cost-effective manufacturing processes. These advanced methodologies not only provide access to the enantiopure intermediate with exceptional fidelity but also align with the principles of green chemistry by reducing waste and avoiding hazardous reagents. As the demand for complex chiral drugs like Niraparib continues to grow, the continued innovation in asymmetric synthesis will be paramount in delivering life-saving medicines to patients worldwide.

Part 6: References

-

Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1378-1393. --INVALID-LINK--

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. --INVALID-LINK--

-

American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. --INVALID-LINK--

-

Cipla USA Inc. (2018). Processes for the preparation of Niraparib and intermediates thereof. Google Patents. --INVALID-LINK--

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. --INVALID-LINK--

-

A kind of synthetic method for preparing Niraparib. (2017). Google Patents. --INVALID-LINK--

-

University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. MPLS Division. --INVALID-LINK--

-

ResearchGate. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. --INVALID-LINK--

-

Cipla USA Inc. (2018). Processes for the preparation of Niraparib and intermediates thereof. Google APIs. --INVALID-LINK--

-

American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. --INVALID-LINK--

-

ResearchGate. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Request PDF. --INVALID-LINK--

-

White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. --INVALID-LINK--

-

Nilaparib intermediate, preparation method and application thereof, and synthesis method of nilapab. (2020). Google Patents. --INVALID-LINK--

-

New Drug Approvals. (2016). Niraparib; MK 4827. --INVALID-LINK--

-

Xiang, B., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-221. --INVALID-LINK--

-

Boussios, S., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Journal of Personalized Medicine, 11(8), 765. --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database. --INVALID-LINK--

-

Ng, K., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed. --INVALID-LINK--

-

Moore, K. N., Mirza, M. R., & Matulonis, U. A. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 149(1), 214-220. --INVALID-LINK--

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

The Stereochemical Mandate: A Comparative Analysis of Racemic and Enantiopure 3-(4-Bromophenyl)piperidine

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of modern pharmacology, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its biological destiny. The majority of drugs are chiral, and their interaction with the inherently chiral environment of the human body—receptors, enzymes, and other proteins—is stereospecific.[1][2] Consequently, enantiomers of a chiral drug, while chemically identical in an achiral environment, can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[3][4] One enantiomer may be the active agent (the eutomer), while the other (the distomer) could be inactive, less active, or, in the most critical cases, responsible for undesirable side effects or toxicity.[4][5]

The U.S. Food and Drug Administration (FDA) recognized this critical distinction with its 1992 policy statement, which mandates that the stereochemical composition of a new drug be well-defined and that the decision to develop a racemate versus a single enantiomer be scientifically justified.[3][6][7] This has driven a paradigm shift towards the development of enantiopure drugs, a practice often termed a "chiral switch" when a single enantiomer is developed from a previously marketed racemate.[5][8]

This guide provides a comprehensive technical examination of 3-(4-Bromophenyl)piperidine, a key chiral intermediate, to illustrate the critical considerations and methodologies involved in progressing from a racemic mixture to a single, high-purity enantiomer. We will explore the synthetic pathways, analytical characterization, and the profound pharmacological implications of this choice, with a specific focus on its role as a precursor to the PARP inhibitor, Niraparib.[9][10]

Part 1: The Synthetic Challenge: Accessing Racemic vs. Enantiopure Material

The first critical step in any drug development program is securing a reliable and scalable source of the active pharmaceutical ingredient (API) or its key intermediates. For a chiral compound like this compound, this presents a fundamental choice: pursue a straightforward synthesis of the racemic mixture followed by a potentially arduous resolution, or invest in a more complex, upfront development of an asymmetric synthesis.

Racemic Synthesis: The Path of Least Resistance

Synthesizing the racemic form is often the most direct route. A common and effective method involves the reduction of a stable precursor, such as a corresponding tetrahydropyridine. This approach is typically high-yielding and utilizes readily available, cost-effective reagents.

Workflow: Racemic Synthesis via Catalytic Hydrogenation

Caption: General workflow for racemic synthesis.

Exemplary Protocol: Synthesis of Racemic this compound

-

Setup: To a solution of 3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) (e.g., 5 mol%).[11]

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Causality Insight: The heterogeneous catalyst (Pd/C) provides a surface for the adsorption of both hydrogen and the alkene moiety of the tetrahydropyridine. This proximity facilitates the syn-addition of hydrogen across the double bond. As the catalyst surface is achiral, it approaches both faces of the double bond with equal probability, resulting in a statistically perfect 50:50 mixture of the (R)- and (S)-enantiomers.

-

-

Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purification via column chromatography or recrystallization provides racemic this compound.

The Enantiopure Imperative: Asymmetric Synthesis and Chiral Resolution

While racemic synthesis is straightforward, it leaves the researcher with a mixture that is often undesirable for clinical development. Two primary strategies exist to obtain the single enantiomer: chiral resolution of the racemate or a direct enantioselective synthesis.

1.2.1. Chiral Resolution: Separating the Mirror Images

Resolution involves separating the two enantiomers from the racemic mixture. This is commonly achieved via two main routes:

-

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.

-

Preparative Chiral Chromatography: Using a chiral stationary phase (CSP) on a larger scale to physically separate the enantiomers. While effective, this can be costly and resource-intensive for large quantities.

1.2.2. Enantioselective Synthesis: Building Chirality Intelligently

The more elegant and often preferred industrial approach is asymmetric synthesis, which creates the desired enantiomer directly. A powerful modern method is the rhodium-catalyzed asymmetric reductive Heck reaction.[10][12]

Workflow: Enantioselective Synthesis vs. Chiral Resolution

Caption: Comparing asymmetric synthesis and chiral resolution pathways.

Exemplary Protocol: Enantioselective Synthesis of (S)-3-(4-Bromophenyl)piperidine

(Adapted from modern Rh-catalyzed methodologies)[10][13]

-

Precursor Synthesis: Prepare phenyl pyridine-1(2H)-carboxylate from pyridine via reduction with NaBH₄ and reaction with phenyl chloroformate.[13]

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a vial with a rhodium precursor (e.g., [Rh(cod)OH]₂) and a chiral phosphine ligand (e.g., (S)-SEGPHOS). Add appropriate solvents (e.g., toluene, water) and base (e.g., CsOH). Heat the mixture to form the active chiral catalyst complex.

-

Asymmetric Coupling: To the activated catalyst solution, add 4-bromophenylboronic acid followed by the phenyl pyridine-1(2H)-carboxylate precursor. Stir at elevated temperature (e.g., 70°C) for 20-24 hours.

-

Causality Insight: The chiral (S)-SEGPHOS ligand coordinates to the rhodium center, creating a sterically defined, asymmetric catalytic environment. During the carbometalation step, the aryl group is delivered to the dihydropyridine ring from a specific face, dictated by the ligand's geometry. This sterically-controlled approach preferentially forms the (S)-enantiomer of the resulting tetrahydropyridine product, leading to high enantiomeric excess (e.e.).

-

-

Reduction & Isolation: Following the coupling, the resulting N-protected tetrahydropyridine intermediate is reduced (e.g., with H₂ and a catalyst or a hydride source) and deprotected to yield the final product, (S)-3-(4-Bromophenyl)piperidine, with high enantiopurity.

Part 2: Analytical Validation: Proving Stereochemical Identity and Purity

Synthesizing the material is only half the battle. Rigorous analytical methods are required to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final compound.

Distinguishing Enantiomers: The Role of Chiral Chromatography